4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
Overview
Description
“4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261994-06-2. It has a molecular weight of 246.24 and its IUPAC name is 5-fluoro-4’-(hydroxymethyl)[1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid” is 1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Biological Activity
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid and its derivatives play a significant role in the synthesis of biologically active molecules. For example, some derivatives synthesized using fluorinated benzoic acids exhibit potential antibacterial activities, suggesting the importance of these compounds in developing new pharmaceuticals (Holla, Bhat, & Shetty, 2003).
High-Performance Polymers
The compound is involved in the synthesis of high-performance polymers with notable solubility and thermal properties. These polymers are gaining attention for their applications in engineering plastics and membrane materials due to their distinguished features (Xiao, Wang, Jin, Jian, & Peng, 2003).
Metabolite Detection
In environmental and biological studies, fluorinated benzoic acids are utilized for detecting aromatic metabolites in complex microbial consortia, providing insights into the biodegradation pathways of organic pollutants (Londry & Fedorak, 1993).
Chemical Synthesis
The compound is also significant in the field of chemical synthesis, where it serves as a precursor or intermediate in the synthesis of various chemically and biologically important compounds. This is evidenced by its use in the regio-selective synthesis of salicylic acid derivatives and in directed lithiation of benzoic acids for the introduction of functional groups into aromatic compounds (Umezu, Tabuchi, & Kimura, 2003); (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRQQOCPYESCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689103 | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid | |
CAS RN |
1261994-06-2 | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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